N-chloroproline methyl ester
Description
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl (2S)-1-chloropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
ISEXBPSYFGMXFL-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1Cl |
Canonical SMILES |
COC(=O)C1CCCN1Cl |
Origin of Product |
United States |
Nomenclature and Structural Isomers of N Chloroproline Methyl Ester
Defining N-Chloroproline Methyl Ester: A Comprehensive Chemical Perspective
This compound is a derivative of the amino acid proline. The core structure features a pyrrolidine (B122466) ring, characteristic of proline, with a methyl ester group attached to the carboxylate and a chlorine atom linked to the nitrogen. The specific placement of the chlorine atom distinguishes the different isomers of this compound.
Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate (N-Chloroacetyl-L-proline Methyl Ester)
This isomer incorporates a chloroacetyl group attached to the nitrogen atom of the L-proline methyl ester.
The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate . pharmaffiliates.com This name precisely describes the molecular structure: the "methyl" indicates the ester group, "(2S)" specifies the stereochemistry at the alpha-carbon of the proline ring, "1-(2-chloroacetyl)" details the substituent on the nitrogen atom, and "pyrrolidine-2-carboxylate" identifies the core proline structure.
This compound is assigned the CAS Registry Number 38074-72-5 . pharmaffiliates.com This unique identifier is used to unambiguously identify this specific chemical substance in databases and literature. It is also known by synonyms such as 1-(Chloroacetyl)-(S)-proline Methyl Ester and N-Chloroacetyl-L-proline Methyl Ester. pharmaffiliates.com
| Identifier | Value |
| IUPAC Name | methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
| CAS Registry Number | 38074-72-5 |
| Molecular Formula | C8H12ClNO3 |
| Molecular Weight | 205.64 g/mol |
Methyl (2S)-1-chloropyrrolidine-2-carboxylate (N-Chloro-L-proline Methyl Ester)
In this isomer, a single chlorine atom is directly bonded to the nitrogen atom of the L-proline methyl ester.
The systematic IUPAC name for this compound is methyl (2S)-1-chloropyrrolidine-2-carboxylate . smolecule.comevitachem.com This name clarifies the structure: "methyl" for the ester, "(2S)" for the stereochemistry, "1-chloro" for the chlorine on the nitrogen, and "pyrrolidine-2-carboxylate" for the proline framework.
The unique identifier for this specific isomer is the CAS Registry Number 119580-45-9 . evitachem.comguidechem.com It is also referred to by synonyms including L-Proline, 1-chloro-, methyl ester. evitachem.comguidechem.com
| Identifier | Value |
| IUPAC Name | methyl (2S)-1-chloropyrrolidine-2-carboxylate |
| CAS Registry Number | 119580-45-9 |
| Molecular Formula | C6H10ClNO2 |
| Molecular Weight | 163.60 g/mol |
Synthetic Methodologies for N Chloroproline Methyl Ester and Its Isomers
Synthesis of Methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate
The synthesis of methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves the introduction of a chloroacetyl group onto the nitrogen atom of the proline ring and the esterification of the carboxylic acid function. This can be achieved through two primary pathways: N-acylation followed by esterification, or esterification of the proline precursor followed by N-acylation.
N-Acylation Reactions with Chloroacetylating Agents
The introduction of the chloroacetyl group is a critical step, typically accomplished using reactive chloroacetylating agents.
Direct N-Acylation Protocols
Direct N-acylation of L-proline is a common and efficient method for creating the N-acylated backbone of the target molecule. This reaction is typically performed by treating L-proline with chloroacetyl chloride. nih.govbeilstein-journals.org A frequently employed protocol involves suspending L-proline in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding chloroacetyl chloride. nih.govbeilstein-journals.orgresearchgate.net The reaction mixture is heated to reflux for a period of approximately two hours to ensure completion. nih.govbeilstein-journals.org This approach has been reported to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, the direct precursor to the methyl ester, in high yields, often around 81%. researchgate.netresearchgate.net The use of THF as a solvent at elevated temperatures has been noted to be more efficient than earlier methods that required longer reaction times at low temperatures. researchgate.net
| Reagent 1 | Reagent 2 | Solvent | Conditions | Time | Product | Yield | Reference |
| L-Proline | Chloroacetyl Chloride | THF | Reflux | 2 h | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81.1% | |
| L-Proline | Chloroacetyl Chloride | THF | Reflux | 2 h | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | researchgate.netresearchgate.net |
| L-Proline | Chloroacetyl Chloride | DCM or THF | 0–5°C then Reflux | 2-4 h | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | - |
Protection Group Strategies for Precursor Synthesis
In some synthetic strategies, protection of the amine or carboxylic acid functionality may be employed to avoid side reactions or to direct the synthesis towards a specific intermediate. For instance, N-Boc-L-proline methyl ester is a commercially available intermediate where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. fishersci.be This protected intermediate is utilized in various chemical research applications. fishersci.be The synthesis of the proline methyl ester precursor itself can be considered a protection strategy for the carboxylic acid group before N-acylation.
Esterification Techniques for Carboxylic Acid Precursors
Once the N-acylated carboxylic acid, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, has been synthesized, the next step is the esterification of the carboxyl group to yield the final methyl ester. This transformation can be accomplished using several standard esterification methods.
One effective method involves the use of hydrogen chloride gas in a two-stage protocol. smolecule.com In this procedure, the N-acylated proline derivative reacts with HCl gas to form a protonated intermediate. smolecule.com Subsequently, methanol (B129727) is added, and the mixture is refluxed with a continuous flow of HCl gas, which facilitates the esterification while removing water via azeotropic distillation. smolecule.com This specific protocol has been reported to achieve a yield of 86.6%. smolecule.com Alternatively, general esterification methods, such as reacting the carboxylic acid with a diazoalkane like diazomethane, can be employed after the initial acylation step. google.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| N-chloroacetylproline | HCl gas, Methanol | Reflux, azeotropic distillation | N-chloroacetylproline methyl ester | 86.6% | smolecule.com |
Synthesis of Methyl (2S)-1-chloropyrrolidine-2-carboxylate
The synthesis of methyl (2S)-1-chloropyrrolidine-2-carboxylate involves the direct attachment of a chlorine atom to the nitrogen of the proline ring, a process known as N-chlorination.
N-Chlorination Strategies for Proline Methyl Ester
The N-chlorination of proline derivatives is a key transformation for accessing N-chloro compounds. This can be achieved by treating a proline precursor with a suitable chlorinating agent. The synthesis of methyl (2S)-1-chloropyrrolidine-2-carboxylate can be approached in two ways: esterification of L-proline followed by N-chlorination, or N-chlorination of L-proline followed by esterification. smolecule.comevitachem.com
A common strategy involves the N-chlorination of the pre-formed proline methyl ester. One reported method for this transformation on a similar pyrrolidine (B122466) system involves the use of tert-butyl hypochlorite (B82951) as the chlorinating agent. cdnsciencepub.com This reagent, in the presence of a base, can effectively chlorinate the nitrogen atom of the pyrrolidine ring. cdnsciencepub.com Other powerful chlorinating agents like thionyl chloride (SOCl₂) can also be used to introduce the chlorine atom onto the proline nitrogen, followed by esterification with methanol to yield the final product. smolecule.comevitachem.com
| Precursor | Chlorinating Agent | Subsequent Step | Product | Reference |
| L-Proline methyl ester | tert-Butyl hypochlorite | - | Methyl (2S)-1-chloropyrrolidine-2-carboxylate | cdnsciencepub.com |
| L-Proline | Thionyl chloride | Esterification with methanol | Methyl (2S)-1-chloropyrrolidine-2-carboxylate | smolecule.comevitachem.com |
Electrophilic Chlorination Agents
A variety of reagents have been utilized for the N-chlorination of amino acid esters, each with distinct characteristics regarding reactivity, stability, and handling. The choice of agent is critical for achieving high yields and minimizing side reactions.
Commonly employed electrophilic chlorinating agents include:
Thionyl chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These are traditional and potent chlorinating agents used for the chlorination of proline. smolecule.com
tert-Butyl Hypochlorite (t-BuOCl): This reagent is often used for N-chlorinations but is noted to be unstable and potentially hazardous. nih.govunich.it It can be used to generate an imine intermediate from proline methyl ester through N-chlorination followed by dehydrochlorination. nih.gov
N-Chlorosuccinimide (NCS): A common and versatile solid reagent used as a source for chlorine in various electrophilic additions and radical reactions. organic-chemistry.org It has been used in the enantioselective α-chlorination of aldehydes in the presence of an L-proline catalyst. princeton.edu
N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2): This has been described as an efficient reagent for the N-chlorination of protected amino esters, amides, and peptides, working rapidly under mild conditions to provide quantitative yields. researchgate.net
Calcium Hypochlorite [Ca(OCl)₂]: Used on moist alumina (B75360), this inexpensive and stable reagent smoothly and efficiently facilitates the N-chlorination of various amides, carbamates, and protected amino acid esters. researchgate.net
Oxone® in the presence of Sodium Chloride (NaCl): This system generates a reactive chlorinating species from the oxidation of the chloride anion. unich.it It is effective for the N-chlorination of amides, lactams, and carbamates on a wet alumina support. unich.it
The following table summarizes the key features of these chlorinating agents.
Table 1: Comparison of Electrophilic Chlorination Agents
| Agent | Formula | Key Features | References |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Potent, traditional chlorinating agent. | smolecule.comevitachem.com |
| tert-Butyl Hypochlorite | (CH₃)₃COCl | Effective but unstable and hazardous. | nih.govunich.it |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid, versatile, widely used for electrophilic chlorination. | organic-chemistry.orgprinceton.edu |
| CC-2 | C₁₃H₄Cl₈N₂O | Efficient, rapid, operates under mild conditions with high yields. | researchgate.net |
| Calcium Hypochlorite | Ca(OCl)₂ | Inexpensive, stable, used with moist alumina for high efficiency. | researchgate.net |
Reaction Conditions and Selectivity Control
Controlling reaction conditions is paramount for achieving high selectivity, particularly stereoselectivity, in the synthesis of N-chloroproline derivatives.
Key parameters include:
Solvent: The choice of solvent can significantly impact reaction outcomes. Dichloromethane (B109758) and chloroform (B151607) are commonly used. unich.itresearchgate.netunipi.it In some organocatalytic systems, acetone (B3395972) has been found to provide optimal selectivity and reaction rates while preventing side reactions like epimerization. princeton.edu
Temperature: Reactions are often conducted at reduced temperatures to control reactivity and improve selectivity. For instance, some coupling reactions are best performed at temperatures below -10°C, around -15°C, to achieve satisfactory results. google.com Amidation reactions may be conducted below 12°C to minimize byproduct formation. googleapis.com
Catalysts: Organocatalysts, such as L-proline and its derivatives (e.g., imidazolidinones), can be used to achieve high enantioselectivity in chlorination reactions. princeton.edu
Stereochemical Control: The stereoselective introduction of chlorine is a significant challenge. Comparative studies have shown that Vilsmeier-Haack-type conditions (using POCl₃ in DMF) can lead to higher stereoretention (78% ee) compared to direct electrophilic chlorination (52% ee) in proline derivatives. smolecule.com This is attributed to the in-situ generation of chloroiminium intermediates that stabilize the transition states. smolecule.com
Table 2: Influence of Reaction Conditions on Chlorination Outcomes
| Condition | Reagent/Catalyst | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | Proline derivatives | Higher stereoretention (78% ee) | smolecule.com |
| Direct Electrophilic | (Not specified) | Proline derivatives | Lower stereoretention (52% ee) | smolecule.com |
| Mild Conditions | CC-2 | Protected amino esters | Quantitative yields | researchgate.net |
| Organocatalysis | Imidazolidinone catalyst / Quinone 1 | Octanal | High enantioselectivity (92% ee) | princeton.edu |
Precursor Amino Acid and Protecting Group Chemistry
The synthesis begins with the amino acid L-proline. To direct the chlorination to the nitrogen atom and prevent unwanted side reactions, the carboxylic acid group is typically protected, most commonly as a methyl ester.
The formation of proline methyl ester can be accomplished through several methods:
Direct Esterification: Proline can be reacted directly with methanol under acidic conditions, such as with hydrogen chloride gas, to yield the methyl ester. smolecule.com A two-stage protocol involving hydrochlorination followed by azeotropic esterification in dichloroethane can achieve yields as high as 86.6%. smolecule.com
Chlorination Followed by Esterification: Proline can first be treated with a chlorinating agent like thionyl chloride, which forms the acyl chloride, followed by reaction with methanol to produce the ester. evitachem.comgoogle.com
In more complex syntheses, especially those intended for peptide synthesis, the amine group may also be protected before subsequent steps. Standard protecting groups used in peptide chemistry include:
tert-Butoxycarbonyl (Boc): An acid-labile protecting group. google.com
9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group, stable under the conditions required for cleaving Boc groups. google.com The stability of N-chloroproline methyl ester under Fmoc cleavage conditions (20% piperidine/DMF) makes it suitable for solid-phase peptide synthesis. smolecule.com
Benzyloxycarbonyl (Cbz): Another common amine protecting group. google.com
The use of these protecting groups allows for selective modification of different parts of the amino acid molecule during a multi-step synthesis.
Isolation and Purification Techniques for N-Chlorinated Proline Esters
Once the synthesis reaction is complete, a systematic process of isolation and purification is required to obtain the pure this compound.
The typical workflow includes several of the following steps:
Removal of Volatiles: The reaction solvent and any volatile byproducts are removed under reduced pressure (in vacuo). unipi.it
Extraction: If the reaction mixture is worked up with water, the product is extracted into an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate. googleapis.com
Washing: The crude product, either as a solid residue or an organic solution, may be washed to remove impurities. Washing with a non-polar solvent like hexane (B92381) can remove non-polar byproducts. unipi.it If an aqueous workup is performed, the organic layer is typically washed with water or brine.
Drying: The organic solution containing the product is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) to remove residual water, followed by filtration.
Chromatography: For high purity, the crude product is often purified by column chromatography. Alumina is a common stationary phase for the purification of N-chloro derivatives. unich.it
Recrystallization or Final Concentration: The purified product can be obtained as a solid by recrystallization from an appropriate solvent system or, if it is an oil, by concentrating the pure fractions from chromatography under reduced pressure. googleapis.com
The final product is often characterized as a colorless to pale yellow liquid or oil. evitachem.comnih.gov
Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of chlorinated proline methyl esters, NMR is instrumental in confirming the molecular structure, determining stereochemistry, and analyzing conformational dynamics.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their connectivity. For derivatives like N-acetyl-(2S,4S)-4-chloroproline methyl ester and its (2S,4R) diastereomer, the ¹H NMR spectrum displays characteristic signals for the protons of the pyrrolidine (B122466) ring, the N-acetyl group, and the methyl ester group. nih.govraineslab.com The chemical shifts (δ) and coupling constants (J) of the ring protons are particularly sensitive to the ring's pucker and the stereochemistry at the C4 position. nih.gov For instance, the presence of cis and trans isomers with respect to the amide bond often results in two sets of signals for each proton, with their integration ratio indicating the relative population of each isomer. nih.gov
Table 1: Representative ¹H NMR Data for N-Acetyl-4-chloroproline Methyl Ester Diastereomers
| Compound | Proton | Chemical Shift (δ) ppm |
|---|---|---|
| N-Acetyl-(2S,4S)-4-chloroproline Methyl Ester | N-Acetyl (CH₃) | 2.02 and 2.08 (2 s) |
| Methyl Ester (CH₃) | 3.73 and 3.78 (2 s) | |
| Ring Protons | 2.30–2.79, 3.72–4.06, 4.38–4.58 (m) | |
| N-Acetyl-(2S,4R)-4-chloroproline Methyl Ester | N-Acetyl (CH₃) | 1.99 and 2.08 (2 s) |
| Methyl Ester (CH₃) | 3.74 and 3.78 (2 s) | |
| Ring Protons | 2.31–2.69, 3.69–3.85, 4.03, 4.45–4.67 (m) |
Data sourced from studies on N-acetylated derivatives and may show multiple signals due to cis/trans isomerism. nih.govraineslab.com
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their functional group type. For N-acetyl-4-chloroproline methyl ester, distinct signals are observed for the carbonyl carbons of the ester and amide groups, the carbons of the pyrrolidine ring, and the methyl carbons. nih.govraineslab.com The chemical shift of the carbon atom bonded to the chlorine (C4) is significantly affected by the electronegative halogen. Similar to ¹H NMR, the presence of cis/trans amide isomers leads to a doubling of signals in the ¹³C NMR spectrum. nih.gov The ratio of these isomers can be accurately determined by integrating the corresponding peaks. nih.govraineslab.com
Table 2: Representative ¹³C NMR Data for N-Acetyl-4-chloroproline Methyl Ester Diastereomers
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
|---|---|---|
| N-Acetyl-(2S,4S)-4-chloroproline Methyl Ester | Carbonyl (C=O) | 169.2, 170.0, 171.4 |
| Pyrrolidine Ring | 39.0, 41.1, 54.2, 54.5, 55.8, 56.2, 57.4, 58.8 | |
| Methyl (N-Acetyl & Ester) | 22.1, 22.4, 52.6, 52.9 | |
| N-Acetyl-(2S,4R)-4-chloroproline Methyl Ester | Carbonyl (C=O) | 169.4, 170.0, 172.1, 172.4 |
| Pyrrolidine Ring | 39.3, 41.4, 54.4, 55.2, 55.7, 56.7, 57.4, 58.6 | |
| Methyl (N-Acetyl & Ester) | 21.7, 22.3, 52.6, 53.0 |
Data sourced from studies on N-acetylated derivatives. Chemical shifts can vary based on solvent and isomeric form. nih.govraineslab.com
For unambiguous assignment of proton and carbon signals, especially in complex molecules or isomeric mixtures, two-dimensional (2D) NMR techniques are employed. google.com Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. google.com HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For chlorinated prolines, these techniques would be essential to definitively assign the signals for each proton and carbon in the pyrrolidine ring and to differentiate between various stereoisomers. google.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. acs.org For N-acetyl-4-chloroproline methyl ester, HRMS analysis confirms the molecular formula by matching the experimentally measured mass with the calculated mass to a high degree of accuracy (typically within a few parts per million). nih.gov For example, the calculated mass for the protonated molecule [M+H]⁺ of C₈H₁₂ClNO₃ is precisely matched by the observed value in HRMS-ESI (Electrospray Ionization) experiments. nih.govraineslab.com
A key feature of mass spectrometry is its ability to distinguish between isotopes. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing compound. google.com The molecular ion peak (M) will be accompanied by an (M+2) peak that is about one-third the intensity of the M peak. google.com Observing this distinct pattern is a definitive method for confirming the presence of a single chlorine atom within the molecule of N-chloroproline methyl ester or its derivatives. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The specific frequencies at which a molecule absorbs radiation correspond to the vibrations of its bonds. For this compound (C₆H₁₀ClNO₂), the key functional groups are the ester and the N-chloro amine within the pyrrolidine ring.
While a specific, publicly available experimental IR spectrum for this compound is not widely documented in the literature, the expected absorption regions for its principal functional groups can be predicted based on established correlation tables. Commercial suppliers of this compound confirm that its IR spectrum conforms to the expected structure. sigmaaldrich.comsigmaaldrich.com
The primary vibrational modes expected in the IR spectrum of this compound are detailed in the table below.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Strong |
| Ester | C-O Stretch | 1300 - 1000 | Strong |
| N-Chloro Amine | N-Cl Stretch | 800 - 600 | Medium to Strong |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Aliphatic C-H | C-H Bend | 1470 - 1350 | Variable |
The most characteristic band in the spectrum would be the strong absorption from the carbonyl (C=O) stretch of the methyl ester group, typically appearing around 1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. The N-Cl bond stretch is expected to appear in the fingerprint region of the spectrum. The presence of absorptions corresponding to the C-H stretching and bending of the pyrrolidine ring and the methyl group would also be anticipated.
X-ray Crystallography for Solid-State Structural Determination
Despite its importance for a complete structural understanding, there is no publicly available X-ray crystallographic data for this compound in the searched scientific literature and crystallographic databases. While structural data for related compounds, such as N-acetyl-4-chloroproline methyl ester, have been reported, this information cannot be directly extrapolated to this compound due to the different substituent on the nitrogen atom (chloro vs. acetyl), which significantly influences the electronic properties and potentially the solid-state packing of the molecule.
Consequently, a data table for the crystallographic parameters of this compound cannot be provided at this time.
Conformational Analysis and Ring Dynamics
Pyrrolidine (B122466) Ring Pucker Conformations
Endocyclic Torsion Angle Analysis
The specific conformation of the pyrrolidine ring can be precisely described by its five endocyclic torsion angles (χ1 to χ5). The signs and magnitudes of these angles define the nature and degree of the pucker. The exo and endo conformations are characterized by distinct sets of torsion angles. The χ2 torsion angle (Cα-Cβ-Cγ-Cδ) is often used as a simple discriminator between the two states, with positive values indicating an exo pucker and negative values indicating an endo pucker. aip.org
A typical UP (exo) conformation is characterized by a sequence of torsion angles with alternating signs (e.g., -χ1, +χ2, -χ3), whereas a DOWN (endo) conformation shows the opposite pattern (+χ1, -χ2, +χ3). aip.orgresearchgate.net
| Torsion Angle | Atom Sequence | Cγ-exo (UP) Pucker researchgate.net | Cγ-endo (DOWN) Pucker researchgate.net |
|---|---|---|---|
| χ1 | N-Cα-Cβ-Cγ | Negative | Positive |
| χ2 | Cα-Cβ-Cγ-Cδ | Positive | Negative |
| χ3 | Cβ-Cγ-Cδ-N | Negative | Positive |
| χ4 | Cγ-Cδ-N-Cα | Positive | Negative |
| χ5 | Cδ-N-Cα-Cβ | Negative | Positive |
Influence of N-Substitution on Ring Pucker
The substitution on the pyrrolidine nitrogen atom significantly influences the ring's conformational preference. N-acylation, a close analogue to the N-chlorination in N-chloroproline methyl ester, has a notable impact. The nature of the N-substituent alters the electronic and steric environment of the ring. For N-acyl prolines, the hybridization of the nitrogen atom is sp², which flattens the geometry around the amide bond. This change, coupled with the steric demands of the acyl group, can shift the equilibrium between the exo and endo puckers. kvinzo.com
While specific studies on this compound are limited, the effect can be inferred from related compounds. The chlorine atom is electron-withdrawing, which can influence the ring pucker through stereoelectronic effects, similar to how 4-substituted electron-withdrawing groups operate. nih.gov For instance, 4-substituted electron-withdrawing groups like fluorine or chlorine can favor a specific pucker due to hyperconjugative effects, where electron delocalization occurs between C-H bonding orbitals and the C-X antibonding orbital (where X is the substituent). nih.govnih.gov In the case of N-chlorination, the electron-withdrawing nature of the chlorine atom attached to the nitrogen would be expected to influence the electronic properties of the N-Cδ and N-Cα bonds, thereby affecting the relative stabilities of the exo and endo states.
Amide Bond Isomerization (cis/trans) at the N-Terminus
The N-terminal bond in N-substituted prolines, such as the N-Cl bond in this compound, is analogous to the peptidyl-prolyl amide bond (ω) in peptides. This bond possesses a significant double-bond character due to resonance, which restricts its rotation. Consequently, it can exist as two distinct geometric isomers: cis (with the substituent and the Cα group on the same side of the C-N bond, ω ≈ 0°) and trans (with them on opposite sides, ω ≈ 180°). nih.govnih.gov
Energetics and Kinetics of Isomerization
The interconversion between the cis and trans isomers is a slow process on the NMR timescale, with a high activation barrier. For a typical peptidyl-prolyl bond, this rotational barrier is approximately 13-20 kcal/mol. nih.govodinity.com This slow rate allows for the distinct observation of both isomers in solution using spectroscopic methods. The relative populations of the cis and trans isomers depend on several factors, including the nature of the N-substituent, the solvent, and pH. nih.govnsf.gov For N-acetylproline, the trans isomer is generally slightly more stable than the cis isomer, but the energy difference is small, often leading to significant populations of both conformers. sigmaaldrich.com
Impact of N-Chlorination/Acylation on Amide Rotational Barriers
N-acylation has a profound effect on the rotational barrier of the amide bond. The electronic properties of the acyl group modulate the double-bond character of the C-N bond. Electron-withdrawing acyl groups can alter the electron density at the nitrogen atom, influencing the resonance stabilization and thus the height of the rotational barrier. nih.gov
N-chlorination introduces a highly electronegative chlorine atom directly onto the nitrogen. This is expected to significantly influence the electronic structure of the amide-like bond. The strong inductive effect of chlorine would withdraw electron density from the nitrogen atom. This could potentially alter the C-N bond's double-bond character, thereby affecting the rotational energy barrier. Studies on N-acyl derivatives show that increasing the steric bulk or altering the electronic nature of the substituent can shift the cis/trans equilibrium and change the isomerization rate. nsf.gov Theoretical studies on related N-acylproline amides have shown that the rotational barriers increase with solvent polarity. odinity.comresearchgate.net It is reasonable to predict that N-chlorination would similarly result in a high rotational barrier, comparable to or potentially higher than that of N-acyl derivatives, leading to distinct and slowly interconverting cis and trans isomers.
| Compound Type | Isomerization | Typical Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Generic Peptidyl-Prolyl Bond | cis/trans | ~20 | nih.gov |
| Proline-containing Peptides | cis/trans | ~13 | sigmaaldrich.com |
| N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe) | cis/trans | 13-19 | odinity.com |
Experimental Methods for Conformational Studies
The detailed conformational analysis of proline derivatives relies heavily on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of proline derivatives in solution. ugent.be Because the cis/trans isomerization is slow, separate sets of signals for each isomer can often be observed in ¹H and ¹³C NMR spectra. nih.gov The populations of the two isomers can be determined by integrating the corresponding peaks. Furthermore, vicinal coupling constants (³JHH) can be used with Karplus-type equations to estimate dihedral angles within the pyrrolidine ring, providing insight into the preferred pucker. researchgate.net Nuclear Overhauser Effect (NOE) measurements can provide information about through-space distances between protons, helping to distinguish between cis and trans isomers. ugent.be
X-ray Crystallography: This technique provides highly precise information about the molecular structure in the solid state. researchgate.net By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsion angles. This allows for the unambiguous determination of the ring pucker and the cis or trans nature of the amide bond in the crystalline form. Crystal structures of related compounds, such as N-acetyl-(4R)-chloroproline methyl ester, have provided valuable data on how halogenation affects the proline ring conformation. nih.gov
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers (exo vs. endo, cis vs. trans), estimate the energy barriers for interconversion, and calculate theoretical NMR parameters that can be compared with experimental data to validate the conformational models. odinity.com
A comprehensive search for scholarly articles and spectroscopic data concerning the conformational analysis and ring dynamics of "this compound" has been conducted. The investigation specifically sought research findings related to Variable Temperature NMR (VT-NMR) spectroscopy and Circular Dichroism (CD) spectroscopy for this compound and its relevant derivatives, as required by the user's outline.
The search has concluded that there is no publicly available scientific literature or data that specifically details the conformational analysis of this compound using either Variable Temperature NMR or Circular Dichroism spectroscopy.
While research exists on the conformational analysis of related compounds such as proline methyl ester, N-acetylproline methyl ester, and various C-halogenated proline derivatives, this information falls outside the strict scope of the request, which is to focus solely on "this compound."
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the current body of published research. The required experimental data for this compound is not present in the accessible scientific domain.
Chemical Reactivity and Transformation Studies
Reactivity of the N-Chlorine Moiety
The nitrogen-chlorine (N-Cl) bond is the most reactive site in the N-chloroproline methyl ester molecule. Its reactivity stems from the electrophilic nature of the chlorine atom, making the compound susceptible to reactions with nucleophiles, capable of participating in radical processes, and able to act as an oxidizing agent.
Nucleophilic Displacement Reactions
The N-Cl group in N-chloroamines can react with various nucleophiles. wikipedia.org In these reactions, the chlorine atom is transferred with a positive charge (as Cl⁺) to the nucleophilic species. The mechanism of this chlorine transfer can vary depending on the reactivity of the nucleophile and the reaction conditions, such as pH. nih.govacs.org
For instance, reactions with nucleophiles like iodide or bromide ions often proceed through a stepwise mechanism, which can be catalyzed by acid. nih.govacs.org This involves a rapid pre-equilibrium protonation of the nitrogen atom, followed by the attack of the nucleophile on the chlorine atom. nih.gov However, with more potent nucleophiles, the reaction can shift to a concerted mechanism where protonation of the nitrogen and chlorine transfer occur in a single step. nih.govacs.org
Common nucleophiles that react with N-chloro compounds include:
Halide ions: I⁻, Br⁻
Sulfur compounds: Thiols, sulfites
Amines: Can lead to the formation of new N-chloroamines or substituted hydrazines. acs.org
The table below summarizes typical nucleophilic displacement reactions involving the N-Cl moiety.
| Nucleophile (Nu⁻) | Product | Reaction Type |
| Iodide (I⁻) | I-Cl + Proline methyl ester | Halogenation |
| Thiol (R-SH) | R-S-Cl + Proline methyl ester | Sulfenyl chloride formation |
| Amine (R-NH₂) | R-NH-Cl + Proline methyl ester | Transchlorination |
Halogen-Atom Transfer Reactions
The N-Cl bond can undergo homolytic cleavage, breaking symmetrically to produce a nitrogen-centered radical and a chlorine radical (Cl•). This ability to generate radicals allows N-chloro compounds to participate in halogen-atom transfer (HAT) reactions. These radical-mediated transformations are significant in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds.
While the high bond dissociation energy of many C-Cl bonds makes them less reactive in HAT processes, the reactivity can be enhanced through catalysis, for example, by using zirconocene (B1252598) and photoredox catalysts for unactivated alkyl chlorides. nih.gov N-chloro compounds like N-chlorosuccinimide (NCS) are well-known sources of chlorine for radical reactions. organic-chemistry.org This reactivity profile suggests that this compound could similarly serve as a precursor for nitrogen-centered radicals under appropriate thermal or photochemical conditions, initiating radical chain reactions or participating in radical cascade processes.
Oxidative Properties and Pathways
N-chloroamines, including this compound, are classified as active chlorine compounds and possess notable oxidizing properties. nih.gov Their oxidizing potential allows them to react with a variety of reducible substrates, such as sulfhydryls and disulfides. wikipedia.org The reactivity of N-chloroamines as oxidants can be influenced by structural modifications and the pH of the medium, with increased reactivity often observed in more acidic conditions. nih.govresearchgate.net
The oxidative activity of N-chloroamino acids and their derivatives has been quantified in studies comparing their reaction rates with thiol-containing compounds like dithiothreitol (B142953). researchgate.netiaea.org For example, the rate constants for the oxidation of dithiothreitol by various N-chloro compounds have been determined, showing that structural changes to the N-chloroamine can dramatically alter its reactivity. researchgate.net this compound is expected to exhibit similar oxidizing behavior, capable of oxidizing biological molecules like thiols, which is a key aspect of the antimicrobial properties of many N-chloro compounds. nih.gov
Reactions at the Proline Ring System
Stability of the Pyrrolidine (B122466) Ring under Various Conditions
Studies on the chlorination of amino acids have shown that the resulting organic chloramines can degrade to form products such as aldehydes, nitriles, and N-chloraldimines. nih.gov For this compound, this suggests that the pyrrolidine ring, while itself robust, is susceptible to reactions initiated by the N-Cl bond. Under certain conditions, such as changes in pH or exposure to light, the N-Cl bond can cleave, leading to intermediates that may undergo rearrangement or degradation. For example, the decomposition of N,N-dichlorovaline, a related N-chloroamino acid, leads to isobutyronitrile (B166230) and N-chloroisobutyraldimine. nih.gov This indicates that pathways involving fragmentation of the amino acid structure are possible.
Functional Group Interconversions of the Methyl Ester
The methyl ester group of this compound can undergo functional group interconversions typical for carboxylic acid esters, although the reactive N-Cl group must be taken into consideration. openstax.org Standard ester transformations include hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (N-chloroproline) under either acidic or basic conditions. smolecule.com Base-catalyzed hydrolysis (saponification) is typically irreversible, involving the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of methanol (B129727). Acid-catalyzed hydrolysis is a reversible process. openstax.org
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing methanol as it is formed.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the methyl ester into the corresponding amide. This reaction is generally slower than hydrolysis and may require heating.
Reduction: The ester can be reduced to the corresponding primary alcohol (N-chloro-prolinol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The choice of reducing agent would be critical to avoid unwanted reactions with the N-Cl bond.
The following table outlines the general conditions for these common ester transformations.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis (Basic) | NaOH or KOH in H₂O/solvent | Carboxylate (then Carboxylic Acid upon workup) |
| Hydrolysis (Acidic) | H₃O⁺, H₂O | Carboxylic Acid |
| Transesterification | R'OH, Acid or Base Catalyst | Ester (-COOR') |
| Amidation | R'NH₂, Heat | Amide (-CONHR') |
| Reduction | LiAlH₄ then H₂O workup | Primary Alcohol (-CH₂OH) |
Applications As Building Blocks and Intermediates in Organic Synthesis
Utilization in the Synthesis of N-Heterocyclic Compounds
While not a stable, isolable reagent for direct use in all heterocyclic syntheses, N-chloroproline methyl ester functions as a key in-situ generated intermediate in the preparation of certain N-heterocyclic systems, particularly substituted pyrrolidines. A notable application involves its formation during the synthesis of 3-substituted prolines. In this process, proline methyl ester is treated with an N-chlorinating agent, such as tert-butyl hypochlorite (B82951), to transiently form this compound. This intermediate is not isolated but is immediately subjected to dehydrochlorination, yielding a cyclic imine. This imine then serves as the direct precursor to various substituted pyrrolidine (B122466) derivatives through nucleophilic addition reactions.
The general transformation can be summarized as follows:
N-Chlorination: Proline methyl ester reacts with an N-chlorinating agent to form this compound.
In-situ Dehydrochlorination: The unstable N-chloro intermediate eliminates hydrogen chloride to form a reactive cyclic imine.
Nucleophilic Addition: The imine readily reacts with a variety of nucleophiles to introduce substituents at the 3-position of the proline ring, thereby constructing functionalized pyrrolidine heterocycles.
This strategy highlights the role of this compound as a fleeting but essential precursor in the pathway to more complex heterocyclic structures.
Role in Peptide Chemistry as Modified Amino Acid Monomers
The direct incorporation of this compound as a monomer in standard peptide synthesis protocols is not a common or practical strategy. The high reactivity of the N-chloro group makes it generally incompatible with the typical conditions of both solid-phase and solution-phase peptide synthesis, where stability of the protecting groups and the amino acid monomers is crucial for successful chain elongation.
Standard solid-phase peptide synthesis (SPPS) relies on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support. The N-protecting groups, such as Fmoc or Boc, must be stable throughout the coupling steps and selectively removable under specific conditions. The N-chloro group does not function as a suitable protecting group in this context. Its reactivity would likely lead to undesirable side reactions with the resin, the growing peptide chain, or the reagents used in the coupling and deprotection cycles. Consequently, there is a lack of established protocols for the direct incorporation of this compound into oligopeptides via SPPS.
Similarly, in solution-phase peptide synthesis, the stability of the amino acid derivatives is paramount for achieving high yields and purity of the desired peptide. The reactive nature of the N-Cl bond in this compound would likely interfere with the activation of the carboxyl group and the subsequent amide bond formation. This can lead to a mixture of products and decomposition of the starting material, making it an unsuitable building block for controlled, stepwise peptide elongation in solution.
Precursor for the Synthesis of Further Functionalized Proline Derivatives
The primary role of this compound as a precursor is demonstrated in its in-situ conversion to a cyclic imine, which is a versatile intermediate for introducing functionality to the proline ring. This transformation is a key step in the synthesis of various substituted proline derivatives that would be difficult to access directly.
| Precursor | Intermediate | Final Product Class | Reaction Type |
| Proline methyl ester | This compound | 3-Substituted prolines | N-chlorination followed by dehydrochlorination and nucleophilic addition |
This pathway allows for the introduction of a wide range of substituents at the C3 position of the proline scaffold, leading to a diverse library of functionalized proline derivatives. These derivatives are valuable in medicinal chemistry and as chiral ligands in asymmetric catalysis.
Potential in Stereoselective Transformations
While this compound itself is not widely used as a chiral directing group in stereoselective transformations, its formation and subsequent reaction can be a part of a stereoselective synthesis. For instance, in the synthesis of 3-substituted prolines, the stereochemistry of the final product is influenced by the stereochemistry of the starting proline methyl ester and the conditions of the nucleophilic addition to the intermediate imine.
However, it is important to note that the process of N-chlorination followed by dehydrochlorination to form the imine intermediate can lead to the loss of the original stereocenter at the alpha-carbon of the proline. The subsequent nucleophilic addition to the achiral imine would then result in a racemic mixture of the 3-substituted proline, unless a chiral nucleophile or a chiral catalyst is employed to control the stereoselectivity of the addition. Therefore, while part of a synthetic sequence that can yield chiral products, the direct role of the N-chloro intermediate in controlling the stereochemical outcome is limited and depends heavily on the subsequent steps of the reaction pathway.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and describing its electronic landscape.
Computational energy minimization seeks to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. For N-chloroproline methyl ester, a conformational search would involve rotating the ester group and exploring the two primary ring puckers. The presence of the electronegative chlorine atom on the nitrogen is expected to significantly influence the conformational equilibrium. It can exert stereoelectronic effects, potentially stabilizing one pucker over the other through interactions with the ring's molecular orbitals. Studies on related 4-substituted prolines have shown that electronegative substituents can dictate the preferred ring pucker to preorganize molecular structure. raineslab.com A systematic scan of the potential energy surface would reveal the global minimum energy structure and any other low-energy conformers, along with the energy barriers separating them.
Table 1: Hypothetical Relative Energies of this compound Conformers This interactive table presents illustrative data on the calculated relative energies for the primary conformations of this compound, as would be determined by DFT calculations.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | Cγ-exo | 0.00 | 73.1 |
Once the minimum energy conformer is identified, its precise geometric parameters can be calculated. These parameters provide a detailed picture of the molecular architecture. DFT methods can predict bond lengths and angles with high accuracy.
For this compound, key parameters of interest would include the N-Cl bond length, which is indicative of its strength and reactivity, and the geometry around the nitrogen atom. The N-Cl bond is expected to be relatively long and weak, a characteristic feature of N-haloamines. researchgate.net The calculations would also detail the puckering of the pyrrolidine (B122466) ring through specific dihedral angles (e.g., C2-N-C5-C4). This data is essential for building accurate molecular models and for parameterizing molecular mechanics force fields.
Table 2: Predicted Key Geometrical Parameters for the Minimum Energy Conformer of this compound This interactive table shows representative geometrical parameters for the most stable conformer, calculated using a DFT method like B3LYP/6-311+G(d,p). These values are based on known data for related structures.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | N-Cl | 1.78 Å |
| Bond Length | N-C2 | 1.47 Å |
| Bond Length | C2-C=O | 1.53 Å |
| Bond Angle | Cl-N-C2 | 110.5° |
| Bond Angle | Cl-N-C5 | 109.8° |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ossila.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into how a molecule will interact with other chemical species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant character from the nitrogen lone pair electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, indicating the molecule's potential as an electrophile. Crucially, in N-chloroamines, the LUMO is typically the antibonding (σ) orbital of the N-Cl bond. The low energy of this σ orbital makes the N-Cl bond susceptible to cleavage and renders the chlorine atom electrophilic, making it a potent chlorine-transfer agent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 3: Predicted Frontier Orbital Energies for this compound This interactive table lists hypothetical energy values for the frontier molecular orbitals as calculated by a DFT method.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Primarily located on the nitrogen lone pair |
| LUMO | -1.2 | Primarily the antibonding σ* orbital of the N-Cl bond |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is invaluable for mapping out potential reaction pathways for reactive molecules. By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed.
For this compound, computational studies could elucidate its degradation mechanisms. Research on simpler N-chloro-α-amino acids has shown they can undergo competitive degradation pathways, including fragmentation and elimination reactions, depending on conditions. acs.orgnih.gov For this compound, a likely pathway involves the cleavage of the N-Cl bond. Theoretical modeling can distinguish between different mechanisms:
Homolytic Cleavage: The N-Cl bond breaks to form a nitrogen-centered radical and a chlorine radical.
Heterolytic Cleavage: The bond breaks to form a nitrenium ion (R₂N⁺) and a chloride anion (Cl⁻), or an amidate anion and Cl⁺.
Concerted Mechanisms: The molecule could undergo concerted fragmentation, similar to the Grob fragmentation observed in other N-chloro-α-amino acids. acs.org
By locating the transition state structure for each potential pathway and calculating the corresponding activation energy (the energy barrier that must be overcome), the most kinetically favorable reaction mechanism can be identified.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemical calculations can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common and useful. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. scielo.brnih.gov
The theoretical prediction of the NMR spectrum for this compound would be a powerful tool for its experimental characterization. The calculation would provide chemical shift values for each unique hydrogen and carbon atom in the molecule. The presence of the highly electronegative chlorine atom attached to the nitrogen is predicted to have a significant deshielding effect on adjacent nuclei. This would lead to downfield shifts for the protons on the α-carbon (C2) and the C5 carbon of the pyrrolidine ring compared to the parent proline methyl ester. Comparing the calculated spectrum with an experimental one can help confirm the molecular structure and assign specific resonances.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides a set of predicted NMR chemical shifts based on DFT/GIAO calculations. These values are for illustrative purposes.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 (α-carbon) | 4.15 | 68.5 |
| C3 | 2.10, 2.35 | 30.1 |
| C4 | 1.95, 2.20 | 24.8 |
| C5 | 3.55, 3.70 | 55.2 |
| C=O | - | 172.0 |
Solvent Effects on Structure and Reactivity
The surrounding environment can profoundly impact a molecule's properties and behavior. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM, or the SMD model). faccts.dewikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can alter conformational preferences and the energies of charged or highly polar species.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is computationally more demanding but is essential when specific molecule-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism.
For reactions involving N-chloroamines, studies have shown that explicit solvent molecules are often crucial. For example, in the chlorination of amines by hypochlorous acid, explicit water molecules were found to be essential participants in the transition state, acting as proton relays and significantly lowering the activation barrier. rsc.orgresearchgate.net A similar approach would be necessary to accurately model the reactivity of this compound in aqueous environments, where water molecules could mediate proton transfers or stabilize transition states, thereby dictating the operative reaction mechanism.
Future Research Directions
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in modern chemical synthesis, particularly for molecules with biological or material applications. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes to N-chloroproline methyl ester. Current methods may rely on the chlorination of proline methyl ester, but opportunities exist to innovate beyond these established protocols.
Key areas for exploration include:
Asymmetric Chlorination: Investigating novel chiral chlorinating agents or catalyst systems that can directly introduce the chloro group onto the proline nitrogen with high enantioselectivity. This would circumvent the need for resolution of racemic mixtures and provide a more atom-economical approach.
Enzyme-Catalyzed Synthesis: Harnessing the power of enzymes, such as tailored halogenases, could offer an environmentally benign and highly specific method for the synthesis of this compound. This biocatalytic approach could provide access to specific stereoisomers that are challenging to obtain through traditional chemical synthesis.
Flow Chemistry Approaches: The implementation of continuous flow technologies could enable safer handling of reactive chlorinating agents and allow for precise control over reaction parameters, potentially leading to improved yields and selectivities.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Asymmetric Chlorination | High enantioselectivity, atom economy | Development of novel chiral chlorinating agents and catalysts |
| Enzyme-Catalyzed Synthesis | High specificity, environmentally friendly | Identification and engineering of suitable halogenases |
| Flow Chemistry | Enhanced safety, precise control, improved yield | Optimization of reactor design and reaction conditions |
Exploration of Unconventional Reactivity Profiles
The presence of the N-chloro bond imparts unique reactivity to the proline scaffold, opening avenues for chemical transformations beyond its traditional use as a protected amino acid. Future investigations should systematically explore the unconventional reactivity of this compound.
Promising research directions include:
Radical-Mediated Reactions: The N-Cl bond can be homolytically cleaved to generate a nitrogen-centered radical. The reactivity of this transient species could be harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing novel synthetic disconnections.
[2+2] and [3+2] Cycloaddition Reactions: The N-chlorinated proline derivative could participate as a novel component in cycloaddition reactions. For instance, its reaction with alkenes or alkynes could lead to the formation of unique bicyclic or spirocyclic nitrogen-containing scaffolds of potential interest in medicinal chemistry.
Rearrangement Reactions: Investigating the propensity of this compound to undergo novel rearrangement reactions, potentially triggered by light, heat, or a chemical initiator, could unveil pathways to structurally diverse and complex molecular architectures.
Advanced Computational Studies for Predictive Design
In synergy with experimental work, advanced computational studies will be instrumental in guiding the future exploration of this compound. Theoretical calculations can provide deep insights into the molecule's structure, reactivity, and potential applications.
Future computational efforts should focus on:
Conformational Analysis: Detailed computational modeling can elucidate the preferred conformations of this compound and how the N-chloro substituent influences the puckering of the pyrrolidine (B122466) ring. nih.govrsc.org This understanding is crucial for designing molecules with specific shapes and biological activities.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be employed to map out the potential energy surfaces of proposed reactions, predict reaction outcomes, and identify key intermediates and transition states. This predictive power can significantly accelerate the discovery of new reactions.
Predictive Modeling of Properties: Computational tools can be used to predict various physicochemical and biological properties of this compound and its derivatives. This includes predicting its reactivity in different solvent environments and its potential as a building block for functional materials.
| Computational Method | Application Area | Insights Gained |
| Conformational Analysis | Stereoselective synthesis, biological activity | Ring puckering, preferred geometries |
| Density Functional Theory (DFT) | Reaction discovery and optimization | Reaction mechanisms, transition states, kinetic and thermodynamic parameters |
| Predictive Modeling | Materials science, medicinal chemistry | Physicochemical properties, potential bioactivity |
Integration into Complex Molecular Architectures and Functional Materials Research
The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecules and the development of novel functional materials.
Future research in this area should explore:
Peptide and Peptidomimetic Synthesis: The incorporation of this compound into peptide chains could introduce unique conformational constraints and novel functionalities. The N-chloro group could serve as a handle for further chemical modification or as a reactive center for targeted drug delivery systems.
Synthesis of Heterocyclic Scaffolds: The reactivity of the N-chloro bond can be exploited to construct a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Development of Functional Polymers and Materials: this compound could be incorporated as a monomer or a functional additive in the synthesis of polymers. The presence of the N-chloro group could impart specific properties to the resulting materials, such as enhanced thermal stability, flame retardancy, or antimicrobial activity.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields. The convergence of innovative synthetic methods, detailed reactivity studies, advanced computational modeling, and creative molecular design will be key to unlocking the full potential of this intriguing molecule.
Q & A
Basic: What are the key considerations for synthesizing and characterizing N-chloroproline methyl ester in academic research?
Methodological Answer:
Synthesis should follow protocols optimized for chlorinated proline derivatives. For example, chlorination of proline methyl ester using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) . Characterization requires NMR (¹H/¹³C) to confirm the presence of the chlorine substituent and ester group, GC-MS for purity analysis, and HPLC to quantify reaction yields. Ensure reproducibility by documenting solvent systems, reaction times, and purification steps (e.g., column chromatography). New compounds must include elemental analysis and high-resolution mass spectrometry (HRMS) for structural validation .
Basic: How can researchers design experiments to assess the stability of this compound under varying conditions?
Methodological Answer:
Design accelerated degradation studies under stressors like heat (40–80°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation kinetics using HPLC-UV or LC-MS to quantify parent compound loss and identify byproducts. Include controls (e.g., inert atmosphere) to isolate degradation pathways. Statistical tools like Arrhenius modeling predict shelf-life . For photostability, use ICH Q1B guidelines with controlled UV exposure .
Advanced: What advanced statistical methods are recommended for optimizing this compound synthesis?
Methodological Answer:
Use Taguchi experimental design with orthogonal arrays (e.g., L9) to screen variables: catalyst type (e.g., NCS vs. Cl₂), molar ratios, temperature, and reaction time. Analyze via ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in analogous ester synthesis ). Signal-to-noise (S/N) ratios ("larger-the-better") prioritize yield optimization. Validate predicted optimal conditions (e.g., 1:6 molar ratio, 60°C) with triplicate runs to confirm reproducibility .
Advanced: How can computational modeling enhance the study of this compound’s reactivity?
Methodological Answer:
Employ density functional theory (DFT) to simulate chlorination mechanisms, identifying transition states and activation energies. Compare with experimental kinetic data (e.g., rate constants from GC-MS monitoring). Molecular docking studies predict interactions with biological targets (e.g., enzyme inhibition). Validate models using benchmark datasets (e.g., Cambridge Structural Database) .
Advanced: How should researchers address contradictory data in studies of this compound’s bioactivity?
Methodological Answer:
Conduct sensitivity analysis to isolate variables (e.g., impurity profiles, assay conditions). Replicate experiments with standardized protocols (e.g., fixed cell lines, consistent solvent controls). Use meta-analysis to reconcile discrepancies across studies, evaluating sample sizes and statistical power. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular assays) .
Basic: What analytical techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) ensures accuracy in biological samples. For environmental matrices, use SPE-GC-ECD to isolate and quantify chlorinated derivatives. Calibration curves must span expected concentrations (e.g., 1–100 µg/mL), validated for linearity (R² > 0.995) and recovery rates (85–115%) .
Advanced: What strategies mitigate side reactions during this compound synthesis?
Methodological Answer:
Optimize protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) to prevent undesired chlorination at alternate sites. Use low-temperature (-20°C) reactions to suppress hydrolysis. Monitor intermediates via in-situ FTIR to detect early byproducts. Kinetic studies (e.g., pseudo-first-order modeling) identify rate-limiting steps for intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
